molecular formula C15H15ClN2O3 B2960116 N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 900001-50-5

N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2960116
CAS No.: 900001-50-5
M. Wt: 306.75
InChI Key: DSVDHFXFDPZTMU-UHFFFAOYSA-N
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Description

N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is an organic compound that features a unique combination of a chloro-substituted phenyl ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with 2-(furan-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amino-substituted phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted phenyl ring and the furan ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide
  • N’-(3-chloro-2-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide
  • N’-(3-chloro-2-methylphenyl)-N-[2-(pyridin-2-yl)ethyl]ethanediamide

Uniqueness

N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is unique due to the presence of both a chloro-substituted phenyl ring and a furan ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The furan ring, in particular, offers unique reactivity and stability compared to other heterocyclic rings like thiophene or pyridine.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-10-12(16)5-2-6-13(10)18-15(20)14(19)17-8-7-11-4-3-9-21-11/h2-6,9H,7-8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVDHFXFDPZTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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